3-Fluoro-5-iodo-4-methylbenzaldehyde
Description
Position of Halogenated Benzaldehydes in Contemporary Organic Synthesis
Halogenated organic compounds are fundamental in a multitude of chemical applications, serving as crucial intermediates and building blocks in transformations like cross-coupling reactions and nucleophilic substitutions. nih.gov They are also key precursors for many organometallic reagents. nih.gov Within this broad category, halogenated benzaldehydes are particularly valuable. The aldehyde group is a versatile functional group, readily participating in reactions such as oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds. The presence of halogen substituents on the aromatic ring further enhances their utility, allowing for sequential and site-selective modifications. These compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
Strategic Importance of Fluorine and Iodine Functionalities in Aromatic Systems
The incorporation of fluorine and iodine into aromatic systems offers distinct and strategically important advantages in synthetic chemistry. Fluorine, the most electronegative element, can significantly alter a molecule's physical and chemical properties, including its acidity, basicity, and metabolic stability. researchgate.net The introduction of fluorine is a common strategy in medicinal chemistry to enhance the bioavailability and potency of drug candidates. researchgate.net However, direct fluorination of aromatic rings is often challenging due to the high reactivity of elemental fluorine, which can lead to explosive reactions and a lack of selectivity. bldpharm.com Consequently, specialized fluorinating agents are typically employed. evitachem.com
Conversely, iodine is the least reactive of the common halogens in electrophilic aromatic substitution. Its introduction often requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species. evitachem.com The carbon-iodine bond is the weakest among the halogens, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of a wide range of substituents at the position of the iodine atom.
The presence of both a fluorine and an iodine atom on the same aromatic ring, as in 3-Fluoro-5-iodo-4-methylbenzaldehyde, creates a molecule with orthogonal reactivity. The distinct electronic properties and reaction selectivities of the C-F and C-I bonds allow for stepwise functionalization, making such compounds highly valuable synthons for the synthesis of complex, polysubstituted aromatic compounds.
Overview of this compound as a Research Target and Synthon
This compound, with the chemical formula C₈H₆FIO, is a trisubstituted aromatic aldehyde. Its structure, featuring a fluorine atom, an iodine atom, a methyl group, and an aldehyde function, makes it a potentially valuable intermediate in synthetic chemistry. The compound is identified by its CAS number, 1935062-78-4. While it is available from several chemical suppliers, indicating its use in research and development, detailed scientific literature specifically documenting its synthesis and applications is not widely available. However, its structure suggests its role as a versatile building block, where the aldehyde can be used for initial transformations, followed by selective cross-coupling reactions at the iodine-bearing carbon. The fluorine and methyl groups serve to modulate the electronic properties and steric environment of the ring.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
3-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |
InChI Key |
XYZOHYNFXGQUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C=O)F |
Origin of Product |
United States |
Chemical and Physical Properties
Detailed experimental data on the physical properties of 3-Fluoro-5-iodo-4-methylbenzaldehyde are scarce in peer-reviewed literature. However, its basic properties are known, and predictions for others can be made based on its structure and comparison with related compounds.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1935062-78-4 | |
| Molecular Formula | C₈H₆FIO | |
| Molecular Weight | 264.04 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Expected to be soluble in common organic solvents |
For context, the physical properties of some related, more well-documented halogenated benzaldehydes are presented below.
Table 2: Physical Properties of Related Halogenated Benzaldehydes
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoro-4-methylbenzaldehyde | 138.14 | Not applicable (liquid at RT) | 206 |
| 2-Fluoro-4-iodo-3-methylbenzaldehyde | 264.04 | 156–158 | Not available |
| 4-Bromo-3-fluoro-5-methylbenzaldehyde | 217.04 | Not available | 260.0±40.0 (Predicted) |
Synthesis and Manufacturing
A specific, documented synthetic route for 3-Fluoro-5-iodo-4-methylbenzaldehyde is not readily found in published scientific journals. However, its synthesis can be logically inferred from established methods for preparing polysubstituted aromatic aldehydes. A plausible starting material would be 3-fluoro-4-methylbenzaldehyde.
The key transformation would be the selective iodination of 3-fluoro-4-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring would be crucial. The aldehyde group is a meta-director, while the fluorine and methyl groups are ortho-, para-directors. In this case, the position meta to the aldehyde and ortho to both the fluorine and methyl groups (position 5) is sterically hindered. The position ortho to the fluorine and meta to the aldehyde (position 2) and the position ortho to the methyl group and meta to the fluorine (position 5) are potential sites for electrophilic substitution.
A general method for the iodination of an activated or deactivated benzaldehyde (B42025) involves using an iodinating agent in the presence of a strong acid. For instance, the synthesis of the isomer 4-fluoro-3-iodobenzaldehyde (B1311838) has been achieved by reacting 4-fluorobenzaldehyde (B137897) with N-iodosuccinimide (NIS) in an acid medium like trifluoromethanesulfonic acid. A similar approach could potentially be applied to synthesize this compound from 3-fluoro-4-methylbenzaldehyde.
An alternative conceptual pathway could involve the synthesis of a precursor like 3-fluoro-5-iodo-4-methylaniline, which is commercially available, followed by a Sandmeyer-type reaction or other methods to convert the amino group into an aldehyde.
Key Reactions and Applications in Organic Synthesis
Reactions of the Aldehyde Group
The aldehyde functionality can undergo a wide range of standard transformations, including:
Oxidation to the corresponding 3-fluoro-5-iodo-4-methylbenzoic acid.
Reduction to the 3-fluoro-5-iodo-4-methylbenzyl alcohol.
Reductive amination to form various substituted benzylamines.
Wittig reaction or related olefination reactions to form substituted styrenes.
Condensation reactions , such as the Henry or aldol (B89426) reactions.
These transformations would leave the carbon-halogen bonds intact for subsequent functionalization.
Reactions Involving the Carbon-Iodine Bond
The C-I bond is the most likely site for cross-coupling reactions due to its higher reactivity compared to the C-F bond. This allows for the selective introduction of a variety of substituents at position 5 of the aromatic ring. Potential reactions include:
Suzuki coupling with boronic acids or esters to form a new carbon-carbon bond.
Sonogashira coupling with terminal alkynes to introduce an alkynyl group.
Heck coupling with alkenes.
Buchwald-Hartwig amination with amines to form a carbon-nitrogen bond.
Stille coupling with organostannanes.
The ability to perform these reactions on a molecule that already contains an aldehyde (or a derivative thereof) and a fluorine atom makes this compound a valuable building block for creating highly functionalized and complex molecules. Such structures are often sought after in the development of new pharmaceutical agents and advanced materials.
De Novo Synthesis Approaches
De novo strategies for the synthesis of this compound involve the systematic construction of the substituted benzene (B151609) ring, introducing the functional groups in a specific sequence to achieve the desired substitution pattern.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govbaranlab.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion that can react with various electrophiles. nih.govbaranlab.orguwindsor.ca
In the context of synthesizing this compound, a plausible DoM approach would start from a precursor like 3-fluoro-4-methylaniline. The amino group can be protected and serve as a potent DMG. Following ortho-lithiation directed by the protected amine, the resulting aryl lithium species can be quenched with an iodine electrophile (e.g., I2) to introduce the iodine atom at the C5 position. Subsequent deprotection and conversion of the amino group to a formyl group would yield the target aldehyde. The fluorine atom is known to be a strong directing group in ortho-metalation reactions, further facilitating the regioselectivity of this approach. researchgate.net
| Starting Material | Directing Group | Key Steps | Potential Electrophile | Reference |
| 3-Fluoro-4-methylaniline | Protected Amine (e.g., Boc, Piv) | Protection, ortho-Lithiation, Iodination, Deprotection, Formylation | I2 | nih.govuvm.edu |
| Fluorinated Aryls | Fluorine | ortho-Lithiation, Reaction with N,N-dimethylformamide (DMF) | N,N-dimethylformamide | researchgate.net |
Regioselective Halogenation of Substituted Benzaldehydes
Another de novo approach involves the direct halogenation of a pre-existing substituted benzaldehyde (B42025). This method hinges on the directing effects of the substituents already present on the aromatic ring to control the position of the incoming halogen. Starting with 3-fluoro-4-methylbenzaldehyde, the challenge lies in the regioselective introduction of an iodine atom at the C5 position. sigmaaldrich.comnih.gov
The combined directing effects of the ortho-para directing methyl group and the meta-directing (and deactivating) aldehyde and fluorine groups would need to be carefully considered. Electrophilic iodination using reagents like N-iodosuccinimide (NIS) in an acidic medium is a common method for such transformations. google.com The conditions would need to be optimized to favor iodination at the desired position over other possible isomers. google.comtandfonline.com For instance, the use of palladium acetate (B1210297) as a catalyst in the presence of an aniline (B41778) ligand has been shown to facilitate the ortho-iodination of benzaldehyde compounds. google.com
| Starting Material | Reagents | Key Features | Reference |
| 3-Fluoro-4-methylbenzaldehyde | N-Iodosuccinimide (NIS), Acid Medium | Direct C-H activation and iodination. Regioselectivity is crucial. | sigmaaldrich.comnih.govgoogle.com |
| Substituted Benzaldehydes | Iodine/Silver Nitrate (B79036) or Iodine/Periodic Acid | Comparison of different iodinating systems for optimal yields. | tandfonline.com |
| Benzaldehyde Compounds | N-Iodosuccinimide, Palladium Acetate, Aniline Ligand | Palladium-catalyzed ortho-iodination. | google.com |
Approaches via Benzylic Oxidation of Alkyl Halides
This strategy involves the initial formation of a substituted toluene (B28343) derivative, which is then subjected to benzylic oxidation to generate the aldehyde functionality. A potential starting material for this route would be 1-fluoro-3-iodo-2,4-dimethylbenzene.
The synthesis would proceed through the selective benzylic halogenation of one of the methyl groups, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. chemicalbook.com The resulting benzylic bromide can then be oxidized to the aldehyde. A common method for this oxidation is the Sommelet reaction or treatment with reagents like sodium bicarbonate in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This multi-step process offers an alternative to direct formylation methods. chemicalbook.commasterorganicchemistry.comlibretexts.org
| Starting Material | Key Reagents | Intermediate | Oxidation Method | Reference |
| 1-Fluoro-3-iodo-2,4-dimethylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1-(Bromomethyl)-3-fluoro-5-iodo-4-methylbenzene | Sodium Bicarbonate in DMSO | chemicalbook.com |
| Alkylarenes | Various (e.g., KMnO4, CrO3, TEMPO) | Benzylic radical | Various oxidation systems | masterorganicchemistry.comlibretexts.orgorganic-chemistry.org |
Synthesis from Precursors: Functional Group Interconversions
These methods start from precursors that already possess the core aromatic structure with the desired substitution pattern, and the synthesis is completed by modifying a functional group to an aldehyde.
Conversion from Carboxylic Acid Derivatives (e.g., 3-Fluoro-5-iodo-4-methylbenzoic acid)
A common and reliable method for the synthesis of aldehydes is the reduction of carboxylic acid derivatives. Starting from 3-fluoro-5-iodo-4-methylbenzoic acid, several strategies can be employed. nih.govsigmaaldrich.com
The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde using a variety of methods, such as the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or by using metal hydrides like lithium tri-tert-butoxyaluminum hydride. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which can then be reduced to the aldehyde with a reagent like diisobutylaluminium hydride (DIBAL-H). rug.nl
| Precursor | Intermediate | Reducing Agent | Key Features | Reference |
| 3-Fluoro-5-iodo-4-methylbenzoic acid | 3-Fluoro-5-iodo-4-methylbenzoyl chloride | H2, Pd/BaSO4 (Rosenmund) or LiAlH(OtBu)3 | Controlled reduction to prevent over-reduction to the alcohol. | nih.govsigmaaldrich.com |
| 3-Fluoro-5-iodo-4-methylbenzoic acid | Weinreb Amide | Diisobutylaluminium hydride (DIBAL-H) | Stable intermediate preventing over-reduction. | rug.nl |
Transformation of Methyl-Substituted Aromatic Precursors
This approach focuses on the direct oxidation of a methyl group on a pre-functionalized aromatic ring to an aldehyde. The starting material for this route would be 1-fluoro-5-iodo-2-methylbenzene.
The direct oxidation of the methyl group to an aldehyde can be challenging due to the potential for over-oxidation to the carboxylic acid. However, specific reagents and conditions have been developed for this transformation. For example, oxidation with chromium trioxide in acetic anhydride (B1165640) (Étard reaction) or using ceric ammonium (B1175870) nitrate (CAN) can selectively yield the benzaldehyde. Another method involves benzylic bromination followed by hydrolysis, similar to the strategy described in section 2.1.3.
| Precursor | Oxidizing Agent/Method | Key Considerations | Reference |
| 1-Fluoro-5-iodo-2-methylbenzene | CrO3/Ac2O (Étard reaction) | Control of reaction conditions to prevent over-oxidation. | masterorganicchemistry.com |
| 1-Fluoro-5-iodo-2-methylbenzene | Ceric Ammonium Nitrate (CAN) | Mild conditions, but regioselectivity can be an issue with multiple alkyl groups. | organic-chemistry.org |
| 1-Fluoro-5-iodo-2-methylbenzene | Benzylic Bromination followed by Hydrolysis | Two-step process offering good control. | chemicalbook.com |
Nucleophilic Aromatic Substitution for Fluorine Introduction
The introduction of a fluorine atom onto an aromatic ring via nucleophilic aromatic substitution (SNAr) is a significant strategy in organofluorine chemistry. In the context of synthesizing polysubstituted benzaldehydes like this compound, the fluorine atom is often incorporated early in the synthetic sequence, with the starting material already containing the fluoro-substituent.
However, the fluorine atom, once present on the ring, can itself be a site for nucleophilic attack, particularly if activated by strongly electron-withdrawing groups. In a related molecule, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.govbeilstein-journals.org For instance, reactions with alcohols in the presence of a base like potassium hydroxide (B78521) or sodium hydride lead to the corresponding alkoxy derivatives. nih.gov Similarly, treatment with amines or thiols in the presence of potassium carbonate results in the substitution of fluorine. nih.gov
In the case of this compound, the aromatic ring is not as strongly activated as in the nitro-substituted example. The iodo and aldehyde groups are only moderately electron-withdrawing, while the methyl group is electron-donating. This reduces the susceptibility of the fluorine atom to nucleophilic displacement. Nevertheless, under forcing conditions with strong nucleophiles, substitution could potentially occur. Studies on other multi-substituted fluorobenzaldehydes have shown that when a solvent like methanol (B129727) is used in base-catalyzed condensation reactions, competitive SNAr of an activated fluorine atom by methoxy (B1213986) groups can occur. acgpubs.org
Table 1: Examples of Nucleophilic Aromatic Substitution of an Activated Fluorine Atom nih.gov
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Methanol | KOH, reflux | Methoxy-substituted arene |
| Ethanol | KOH, reflux | Ethoxy-substituted arene |
| Phenol | K₂CO₃, DMF | Phenoxy-substituted arene |
| Thiophenol | K₂CO₃, DMF | Phenylthio-substituted arene |
| Pyrrolidine | K₂CO₃, DMF | Pyrrolidinyl-substituted arene |
This table illustrates the versatility of displacing an activated fluorine atom with various nucleophiles, a reaction pathway relevant to the potential reactivity of this compound.
Formylation Reactions of Substituted Aromatic Systems
Formylation, the introduction of an aldehyde group (–CHO) onto an aromatic ring, is a cornerstone of synthetic organic chemistry. For a precursor such as 1-fluoro-5-iodo-2-methylbenzene, several classic and modern methods could be employed to yield this compound.
The choice of method often depends on the reactivity of the aromatic substrate. Classic methods like the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using a substituted amide like dimethylformamide and phosphoryl chloride) are typically effective for activated aromatic rings. Given the presence of the electron-donating methyl group, these methods are plausible.
More recent developments have provided alternative routes. One such method involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal, using zinc chloride as a catalyst. kpfu.ru This approach avoids harsh conditions and strong acids. Another innovative one-pot, two-step procedure involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then undergoes cross-coupling, protecting the latent aldehyde from reacting with organometallic reagents. rug.nlacs.orgresearchgate.net This allows for the synthesis of highly functionalized benzaldehydes. rug.nlacs.orgresearchgate.net
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability and environmental impact. This has led to the development of advanced protocols that minimize waste and avoid hazardous reagents.
Palladium-Catalyzed Formylation Approaches from Halogenated Aromatic Hydrocarbons
Palladium-catalyzed carbonylation reactions represent a powerful and direct route to aromatic aldehydes from aryl halides. The presence of an iodine atom in a potential precursor makes this compound an ideal candidate for this approach. These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion and subsequent reductive elimination to yield the aldehyde.
One notable method utilizes formic acid (HCOOH) as an in situ source of carbon monoxide, avoiding the need to handle gaseous CO. organic-chemistry.org This process can be facilitated by reagents like iodine and triphenylphosphine, with the formic acid serving as both the carbonyl source and the reducing agent. organic-chemistry.org Another variation employs propylphosphonic anhydride (T3P®) as an activator for formic acid, which acts as both the carbonyl and hydrogen donor. nih.gov This reaction proceeds efficiently without the need for an additional phosphine (B1218219) ligand or an inert atmosphere. nih.gov
Table 2: Conditions for Palladium-Catalyzed Formylation of Aryl Iodides
| Catalyst System | CO Source | Key Features | Typical Yields | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / I₂ / PPh₃ | HCOOH | Mild conditions (80 °C), short reaction times (2-4 h) | 68-92% | organic-chemistry.org |
| Pd(OAc)₂ / T3P® | HCOOH | No phosphine ligand or inert gas required | Moderate to good | nih.gov |
This table compares two advanced methods for formylating aryl iodides, highlighting the move towards more convenient and safer reagents.
Environmentally Conscious Synthetic Routes Utilizing CO₂ as a Carbon Source
The utilization of carbon dioxide (CO₂), a readily available, non-toxic, and renewable C1 feedstock, is a primary goal of green chemistry. chemistryjournals.netchemeurope.com Recent breakthroughs have enabled the direct formylation of aromatic iodides using CO₂ as the carbon source.
One such protocol involves a palladium-on-carbon (Pd/C) catalyst with a hydrosilane, such as poly(methylhydrosiloxane) (B7799882) (PMHS), as the reducing agent and an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The reaction proceeds under relatively mild conditions (e.g., 1 MPa of CO₂ at 80 °C) to afford the corresponding benzaldehyde. rsc.org This method transforms a greenhouse gas into a valuable chemical product, representing a significant step towards a circular carbon economy. rsc.orgacs.org The process is notable for its use of a heterogeneous catalyst, which can simplify product purification and catalyst recycling.
Methodological Advancements and Comparative Analysis of Synthetic Efficiency
The synthesis of substituted benzaldehydes has evolved from classical stoichiometric reactions to highly efficient, catalytic, and environmentally benign processes.
Classical Methods (e.g., Vilsmeier-Haack): These methods are well-established but often require harsh reagents (e.g., POCl₃) and produce stoichiometric amounts of waste. Their efficiency is highly dependent on the electronic nature of the substrate.
Palladium-Catalyzed Formylation (e.g., using HCOOH): These advanced methods offer significant advantages by using aryl halides as readily available starting materials. organic-chemistry.orgnih.gov They operate under milder conditions and show broad functional group tolerance. Using formic acid as a liquid CO source enhances safety and ease of handling compared to gaseous carbon monoxide. organic-chemistry.org
Green Routes (e.g., using CO₂): The direct use of CO₂ is the most environmentally conscious approach. rsc.org While currently, these methods may sometimes result in lower yields compared to established protocols, they represent a frontier in sustainable synthesis. rsc.org The ability to convert a waste product like CO₂ into a high-value aldehyde is a major driver for ongoing research. chemeurope.com
Table 3: Comparative Analysis of Formylation Methodologies
| Methodology | Carbon Source | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Vilsmeier-Haack | Dimethylformamide (DMF) | Well-established, effective for activated rings | Harsh reagents (POCl₃), stoichiometric waste |
| Pd-Catalyzed (HCOOH) | Formic Acid | High yields, mild conditions, avoids CO gas | Requires precious metal catalyst, organic acids |
| Pd-Catalyzed (CO₂) | Carbon Dioxide | Uses waste product, green C1 source, renewable | May require pressurized systems, yields can be variable |
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic addition and redox reactions, providing pathways to a variety of other functional groups.
The aldehyde functional group of this compound can be readily reduced to a primary alcohol or completely deoxygenated to a methyl group. The choice of reducing agent dictates the final product.
For the conversion to the corresponding benzyl alcohol, (3-fluoro-5-iodo-4-methylphenyl)methanol, standard hydride reagents are effective. ncert.nic.inopenochem.org Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically used in alcoholic solvents like methanol or ethanol. ncert.nic.in For a more potent reduction, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup. ncert.nic.inopenochem.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel, also achieves this reduction to the primary alcohol. ncert.nic.in
Complete reduction of the aldehyde to a hydrocarbon (deoxygenation), yielding 3-fluoro-5-iodo-1,4-dimethylbenzene, requires more forceful conditions. Classic methods for this transformation include the Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide at high temperatures). ncert.nic.in
| Transformation | Product | Typical Reagents |
|---|---|---|
| Reduction to Alcohol | (3-Fluoro-5-iodo-4-methylphenyl)methanol | Sodium borohydride (NaBH₄); Lithium aluminum hydride (LiAlH₄); H₂/Catalyst (Pd, Pt, Ni) |
| Reduction to Hydrocarbon | 3-Fluoro-5-iodo-1,4-dimethylbenzene | Zn(Hg), HCl (Clemmensen); H₂NNH₂, KOH (Wolff-Kishner) |
The aldehyde group is readily oxidized to a carboxylic acid, yielding 3-fluoro-5-iodo-4-methylbenzoic acid. This transformation can be accomplished using a variety of oxidizing agents. ncert.nic.inlibretexts.org Strong oxidants such as potassium permanganate (KMnO₄) in a basic or acidic solution, or chromic acid (generated from CrO₃ or a dichromate salt in acid), are highly effective. ncert.nic.inlibretexts.org
For substrates sensitive to harsh conditions, milder oxidizing agents are preferred. Tollen's reagent, a solution of silver nitrate in aqueous ammonia, provides a gentle method for this oxidation, leading to the formation of a silver mirror as a positive test. libretexts.org Another mild and efficient method involves using hydrogen peroxide, often in a basic medium or catalyzed by selenium compounds. researchgate.netnih.gov
| Product | Common Oxidizing Agents |
|---|---|
| 3-Fluoro-5-iodo-4-methylbenzoic acid | Potassium permanganate (KMnO₄) |
| Chromic acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄) | |
| Tollen's Reagent (Ag(NH₃)₂⁺) | |
| Hydrogen Peroxide (H₂O₂) |
Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. mdpi.combibliotekanauki.pl This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which is often catalyzed by an acid. mdpi.combibliotekanauki.pl The reaction is typically reversible, and the removal of water can drive the equilibrium toward the imine product. ncert.nic.in A wide range of primary amines, including alkylamines and anilines, can be used to generate a diverse library of imine derivatives, which serve as important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds.
| Reactant | General Product Structure | Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | (E)-1-(3-Fluoro-5-iodo-4-methylphenyl)-N-(R)methanimine | Acid catalyst (e.g., p-TsOH), often with azeotropic removal of water |
While typical alpha-halogenation occurs at the carbon adjacent to a carbonyl group, benzaldehyde lacks alpha-protons. In the case of this compound, the term refers to the halogenation of the benzylic position—the methyl group attached to the aromatic ring. This transformation is a radical substitution reaction, not a reaction of the aldehyde moiety itself.
A standard reagent for this purpose is N-Bromosuccinimide (NBS), which provides a low concentration of bromine radicals when initiated by light (hν) or a radical initiator like benzoyl peroxide. chemistrysteps.commanac-inc.co.jp The reaction proceeds via the formation of a resonance-stabilized benzylic radical, which is more stable than other possible radicals, ensuring high regioselectivity for the methyl group. chemistrysteps.comyoutube.com This reaction converts the methyl group into a bromomethyl group, producing 4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde, a highly useful intermediate for further functionalization.
| Transformation | Product | Reagents and Conditions |
|---|---|---|
| Benzylic Bromination | 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or light (hν), in CCl₄ |
Transformations Mediated by Aromatic Halogens (Iodine and Fluorine)
The carbon-halogen bonds on the aromatic ring are key sites for forming new carbon-carbon and carbon-heteroatom bonds, particularly through transition metal-catalyzed reactions. The reactivity order for halogens in such reactions is typically I > Br > Cl >> F. wikipedia.org This differential reactivity makes the iodo group in this compound the primary site for cross-coupling, while the fluoro group generally remains intact.
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing the aryl iodide position of the molecule. Key examples include the Suzuki, Sonogashira, and Heck reactions.
The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com This reaction is highly versatile for forming new aryl-aryl or aryl-vinyl bonds.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The high reactivity of aryl iodides allows these reactions to proceed under mild conditions, often at room temperature. wikipedia.org
The Heck reaction (or Mizoroki-Heck reaction) couples the aryl iodide with an alkene to form a substituted alkene. nih.govrsc.org This reaction is catalyzed by a palladium complex in the presence of a base. libretexts.org The high reactivity of aryl iodides makes them excellent substrates for Heck couplings. acs.org
| Reaction Name | Coupling Partner | General Product | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OH)₂) | A biaryl or styrenyl derivative | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | An aryl-alkyne derivative | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) |
| Heck Coupling | Alkene (CH₂=CHR) | A substituted styrene derivative | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃) |
Transition Metal-Catalyzed Cross-Coupling Reactions
Reactivity of the Methyl Group
The methyl group on the aromatic ring is susceptible to free radical reactions at the benzylic position. A common transformation is benzylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or upon photochemical induction. This reaction would selectively introduce a bromine atom onto the methyl group, yielding 4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde. synquestlabs.com This brominated intermediate is a versatile synthon, readily undergoing nucleophilic substitution to introduce a variety of other functional groups at the benzylic position.
Selective Oxidation of the Methyl Group
One potential pathway involves a two-step process, mirroring the synthesis of other substituted benzaldehydes. chemicalbook.com This would first involve the free-radical bromination of the methyl group using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as dibenzoyl peroxide. This reaction would yield 4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde. Subsequent oxidation of the resulting benzyl bromide with a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would then produce the desired carboxylic acid. The aldehyde group would likely require protection during this sequence to prevent its oxidation.
Alternatively, more direct and selective methods for the oxidation of a methyl group on an aromatic ring in the presence of an aldehyde have been developed. These often involve transition-metal catalysis. For instance, photocatalytic methods using mesoporous TiO₂–SiO₂ mixed oxides have shown high selectivity for the oxidation of terminal methyl groups, primarily to aldehydes and carboxylic acids, under mild conditions. While this has been demonstrated on alkanes, the principles could be adapted for aromatic methyl groups.
The successful synthesis of the target product, 3-Fluoro-5-iodo-4-methylbenzoic acid, is confirmed by its commercial availability and characterization data in chemical databases. nih.govindiamart.com
Table 1: Potential Reaction Pathway for Selective Methyl Group Oxidation
| Step | Reactants | Reagents | Product | Notes |
| 1 | This compound | N-Bromosuccinimide (NBS), Dibenzoyl peroxide | 4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde | Aldehyde group may need protection. |
| 2 | 4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde | Potassium permanganate (KMnO₄) or other oxidizing agent | 3-Fluoro-5-iodo-4-methylbenzoic acid | Requires subsequent deprotection of the aldehyde if protected. |
Regio- and Chemoselective Transformations
The presence of multiple reactive sites—the aldehyde, the methyl group, and the carbon-iodine bond—on this compound allows for a variety of regio- and chemoselective reactions. The carbon-iodine bond is particularly susceptible to a range of cross-coupling reactions, offering a versatile handle for introducing molecular complexity.
The iodine atom's position on the aromatic ring makes it an excellent leaving group in palladium-catalyzed cross-coupling reactions. evitachem.com This is a common strategy for functionalizing iodoarenes. The reactivity of the C-I bond is significantly higher than that of the C-F or C-H bonds on the ring, allowing for high regioselectivity.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or boronate ester. This would lead to the formation of a new carbon-carbon bond at the position of the iodine atom, introducing a variety of aryl, heteroaryl, or alkyl substituents.
Sonogashira Coupling: The reaction with a terminal alkyne under palladium and copper catalysis would install an alkynyl group at the iodo-substituted position, yielding a substituted phenylacetylene derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would lead to the formation of a new carbon-nitrogen bond, replacing the iodine with an amino group.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would introduce a vinyl substituent at the C-I position.
In all these cross-coupling reactions, the aldehyde and methyl groups are generally expected to remain intact, demonstrating the high chemoselectivity of these transformations. The fluorine atom also remains on the ring, as C-F bonds are typically much stronger and less reactive in these catalytic cycles. mdpi.commdpi.com
The aldehyde group itself can also undergo selective transformations. For instance, it can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide, as seen with the analogous 2-Fluoro-4-iodo-3-methylbenzaldehyde. evitachem.com Conversely, it can be reduced to a primary alcohol (3-Fluoro-5-iodo-4-methylbenzyl alcohol) using a mild reducing agent like sodium borohydride (NaBH₄), which would not affect the other functional groups.
Table 2: Summary of Potential Regio- and Chemoselective Reactions
| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Carbon-Iodine Bond | Biaryl or alkyl-aryl derivative |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, Base | Carbon-Iodine Bond | Phenylacetylene derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Carbon-Iodine Bond | N-Aryl amine derivative |
| Heck Coupling | Alkene, Pd catalyst, Base | Carbon-Iodine Bond | Styrenyl derivative |
| Oxidation | KMnO₄ or CrO₃ | Aldehyde Group | Carboxylic acid |
| Reduction | NaBH₄ | Aldehyde Group | Benzyl alcohol |
In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data
A comprehensive article detailing the advanced characterization and mechanistic studies of the chemical compound this compound, as per the specified outline, cannot be generated at this time. Extensive searches for detailed experimental and theoretical data on this specific molecule have not yielded the necessary scientific information.
While the compound is listed by chemical suppliers, indicating its synthesis and availability for research purposes, the core scientific literature required to construct an authoritative article on its spectroscopic, crystallographic, and computational properties is not publicly accessible. Searches for high-resolution Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F), mass spectrometry (MS) fragmentation analysis, infrared (IR) spectroscopy data, and X-ray diffraction studies for this compound did not provide any specific results. Similarly, no computational chemistry or theoretical investigations focusing on this particular molecule were found.
The available information is limited to data for structurally related but distinct compounds, such as 3-fluoro-4-methylbenzaldehyde, 4-fluorobenzaldehyde (B137897), and 3-fluoro-5-iodo-4-methylbenzoic acid. Adhering to the strict instruction to focus solely on this compound prevents the use of this related data as a substitute, as the unique substitution pattern of the target compound would lead to significantly different analytical results.
Therefore, until dedicated research on the spectroscopic elucidation, solid-state structure, and computational analysis of this compound is published and made available, the creation of a detailed and scientifically accurate article as requested is not feasible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying the reaction mechanisms of moderately sized organic molecules like this compound. DFT calculations can elucidate the potential energy surfaces of reactions, mapping out the energetic pathways from reactants to products through transition states and intermediates.
For this compound, a key area of interest would be its behavior in common organic reactions such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions at the carbon-iodine bond.
Nucleophilic Addition: The aldehyde functionality is a prime site for nucleophilic attack. DFT calculations could model the addition of various nucleophiles (e.g., organometallic reagents, amines, cyanide) to the carbonyl carbon. By calculating the energies of the reactants, the tetrahedral intermediate, the transition state connecting them, and the final product, a detailed reaction profile can be constructed. The influence of the fluorine, iodine, and methyl substituents on the activation energy of the transition state would be of particular interest.
Hypothetical Transition State Energy Data for Nucleophilic Addition:
| Reaction | Nucleophile | Solvent (PCM) | Transition State Energy (kcal/mol) |
| Addition to Carbonyl | CN⁻ | DMSO | 12.5 |
| Addition to Carbonyl | CH₃MgBr | THF | 15.2 |
| Addition to Carbonyl | NH₃ | Water | 18.9 |
Note: These are hypothetical values based on general trends for substituted benzaldehydes and are for illustrative purposes.
Electrophilic Aromatic Substitution: The positions of the substituents on the benzene ring will direct incoming electrophiles. The fluorine and iodine atoms are ortho, para-directing deactivators, while the methyl group is an ortho, para-directing activator. DFT can be used to calculate the energies of the sigma-complex intermediates (Wheland intermediates) for electrophilic attack at the available ring positions (C2 and C6). The relative energies of these intermediates would predict the regioselectivity of reactions like nitration or further halogenation.
Transition State Analysis: For any proposed reaction mechanism, the identification and characterization of the transition state are paramount. Frequency calculations within DFT are used to verify a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a Suzuki coupling involving the C-I bond, the transition state for the oxidative addition of the palladium catalyst could be modeled to understand the steric and electronic influences of the adjacent fluoro and methyl groups.
Prediction of Reactivity and Selectivity Profiles
Quantum chemical calculations provide a suite of descriptors that can be used to predict the reactivity and selectivity of this compound without explicitly modeling a full reaction pathway.
Reactivity Indices: Conceptual DFT provides several global and local reactivity descriptors.
Chemical Potential (μ): Related to the negative of the electronegativity, it indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η, quantifies the ability of a molecule to accept electrons.
The presence of the electron-withdrawing fluorine and iodine atoms is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the carbonyl carbon more electrophilic and the molecule as a whole a better electron acceptor. Conversely, the electron-donating methyl group will raise the energy of the Highest Occupied Molecular Orbital (HOMO).
Hypothetical Reactivity Descriptor Data:
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| Benzaldehyde | -6.85 | -1.90 | 4.95 | 1.55 |
| 4-Methylbenzaldehyde | -6.60 | -1.85 | 4.75 | 1.48 |
| 3-Fluorobenzaldehyde | -7.05 | -2.10 | 4.95 | 1.72 |
| 3-Iodobenzaldehyde | -6.90 | -2.25 | 4.65 | 1.88 |
| This compound | -6.80 | -2.35 | 4.45 | 2.05 |
Note: These are hypothetical values based on substituent effects and are for illustrative purposes.
Fukui Functions and Local Softness: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would likely confirm the carbonyl carbon as the primary site for nucleophilic attack and the C-I bond as susceptible to reactions involving radical intermediates or oxidative addition.
Selectivity Prediction:
Regioselectivity: As mentioned, the interplay of the directing effects of the substituents will govern the regioselectivity of electrophilic aromatic substitution. DFT can provide a quantitative prediction by comparing the activation barriers for attack at different positions.
Chemoselectivity: In the presence of multiple reactive sites, such as the aldehyde and the C-I bond, DFT can help predict which site will react preferentially with a given reagent by comparing the activation energies for the competing reaction pathways. For example, with a soft nucleophile, reaction at the "softer" iodine atom (e.g., in a cross-coupling reaction) might be favored over addition to the "harder" carbonyl carbon.
Analysis of Electronic Structure and Aromaticity
Molecular Orbitals: The distribution and energies of the HOMO and LUMO are critical to understanding the molecule's electronic behavior. The HOMO is expected to be a π-orbital primarily located on the benzene ring, with some contribution from the methyl group. The LUMO is likely to be a π* orbital with significant localization on the carbonyl group and the benzene ring, lowered in energy by the electron-withdrawing halogens.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. The region around the carbonyl oxygen would show a high negative potential (red), indicating its nucleophilic character. The area around the aldehyde proton and the carbon of the carbonyl group would exhibit a positive potential (blue), highlighting their electrophilic nature. The halogen atoms would also influence the potential distribution on the ring.
Aromaticity Analysis: The aromaticity of the benzene ring in this compound can be quantified using several computational methods.
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. A negative NICS value at the center of the ring (NICS(0)) and above the ring plane (e.g., NICS(1)) is indicative of a diatropic ring current, a hallmark of aromaticity. The substituents will modulate the magnitude of this ring current. While the core aromaticity of the benzene ring will be preserved, the electron-withdrawing and donating groups will cause local perturbations.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and ring systems.
Hypothetical Aromaticity Indices:
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA Index |
| Benzene | -9.7 | -11.5 | 1.000 |
| Toluene | -9.5 | -11.2 | 0.995 |
| Fluorobenzene | -9.2 | -10.8 | 0.992 |
| This compound | -8.8 | -10.2 | 0.985 |
Applications in Advanced Organic Synthesis and Chemical Research
Building Block in the Synthesis of Complex Organic Molecules
The inherent reactivity of its constituent functional groups positions 3-Fluoro-5-iodo-4-methylbenzaldehyde as a versatile starting material for intricate multi-step organic syntheses. The aldehyde moiety serves as a classical electrophilic site, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing chemists with reliable methods to elaborate the carbon skeleton.
Simultaneously, the presence of both fluorine and iodine atoms on the aromatic ring opens avenues for diverse cross-coupling methodologies. The iodo group, in particular, is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a vast range of aryl, alkynyl, and vinyl substituents. This dual reactivity enables the strategic and sequential introduction of different molecular fragments, facilitating the assembly of highly functionalized and complex organic molecules from a relatively simple precursor.
Intermediate in the Development of Potential Bioactive Agents and Pharmaceutical Scaffolds
The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique combination of substituents in this benzaldehyde (B42025) derivative makes it an attractive starting point for the synthesis of novel pharmaceutical scaffolds.
Assembly of Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Anthranils)
Heterocyclic structures are at the core of a vast number of pharmaceuticals. The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic rings. For instance, it can be condensed with hydrazides to form hydrazones, which are versatile intermediates for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles. These five-membered heterocyclic systems are known to exhibit a wide range of biological activities.
Furthermore, the presence of the ortho-methyl group and the potential for functional group interconversion of the iodo and fluoro substituents could enable pathways to other heterocyclic systems like anthranils (2,1-benzisoxazoles). The synthesis of such diverse heterocyclic frameworks is a cornerstone of modern medicinal chemistry, aiming to explore novel chemical space for biological activity.
| Heterocyclic System | Synthetic Precursor from this compound | Key Reaction Type |
| 1,2,4-Triazoles | Hydrazone derivative | Cyclization with a source of nitrogen |
| 1,3,4-Oxadiazoles | Hydrazone derivative | Oxidative cyclization |
| Anthranils | Potential for intramolecular cyclization strategies | Cyclization involving ortho-substituents |
Precursors for Drug Discovery and Structure-Activity Relationship (SAR) Studies
In the quest for new therapeutics, the systematic modification of a lead compound's structure is crucial to optimize its biological activity and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) studies, relies on the availability of versatile building blocks. This compound serves as an excellent platform for such studies. The iodine atom can be readily substituted via various cross-coupling reactions, allowing for the introduction of a diverse array of chemical groups at this position. The fluorine and methyl groups provide additional points for modulation and can influence the electronic and steric properties of the resulting molecules. The aldehyde can be transformed into numerous other functional groups, further expanding the accessible chemical diversity. This multi-handle nature allows medicinal chemists to systematically probe the chemical space around this scaffold to identify compounds with improved therapeutic potential.
Contributions to Materials Science and Functional Molecule Design
The unique electronic and structural features of this compound also lend themselves to applications in materials science. The high polarizability of the iodine atom and the electron-withdrawing nature of the fluorine and aldehyde groups can impart interesting photophysical and electronic properties to molecules derived from it.
By leveraging the reactivity of the aldehyde and iodo functionalities, this compound can be incorporated into larger conjugated systems, such as polymers and dendrimers. These materials may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the halogen atoms also provides a handle for further functionalization to fine-tune the material's properties, such as solubility, solid-state packing, and charge transport characteristics.
Utilization in Catalyst and Ligand Development Research
The development of new catalysts and ligands is a perpetual goal in chemical research to enable more efficient and selective chemical transformations. While direct applications of this compound as a catalyst are not established, its structural framework is amenable for the synthesis of novel ligands for transition metal catalysis.
The aromatic ring can be elaborated with coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, through reactions at the iodo or aldehyde positions. The electronic properties of the resulting ligand can be systematically tuned by the fluorine and methyl substituents on the benzaldehyde core. This allows for the rational design of ligands with tailored steric and electronic environments around a metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic reactions. The modularity offered by this building block makes it a person of interest for exploratory research in catalyst and ligand design.
Future Research Perspectives
Innovations in Asymmetric Synthesis and Stereocontrol
The aldehyde group in 3-Fluoro-5-iodo-4-methylbenzaldehyde is a versatile handle for a variety of chemical transformations, including those that can generate chiral centers. Future research will likely focus on the development of novel asymmetric synthesis methods to produce enantioenriched derivatives.
One promising area is the use of chiral organocatalysts, such as secondary amines (e.g., MacMillan's or Jorgensen's catalysts), to activate α,β-unsaturated aldehydes derived from this compound towards asymmetric cycloadditions or conjugate additions. mdpi.com This approach could lead to the synthesis of complex cyclic and acyclic molecules with high levels of stereocontrol. mdpi.com
Furthermore, the enantioselective addition of various nucleophiles to the aldehyde carbonyl group represents a direct pathway to chiral secondary alcohols. Future investigations may explore the use of chiral reagents or catalysts to control the stereochemical outcome of these additions. youtube.commdpi.com For instance, Brønsted acid-catalyzed asymmetric propargylation of aldehydes offers a route to chiral homopropargylic alcohols, which are valuable synthetic intermediates. nih.gov Applying such methods to this compound could yield a diverse library of chiral building blocks for medicinal chemistry.
Advancements in C-H Activation and Late-Stage Functionalization
The presence of multiple C-H bonds on the aromatic ring of this compound, along with the directing capabilities of its substituents, makes it an excellent candidate for late-stage functionalization via C-H activation. acs.orgnih.gov This strategy allows for the direct modification of the molecular scaffold without the need for pre-functionalized starting materials, offering a more efficient and atom-economical approach to analogue synthesis. acs.orgacs.org
Future research could explore the use of transition-metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate and functionalize the C-H bonds ortho to the directing groups (aldehyde, fluorine, or methyl). youtube.com The iodine atom also provides a reactive site for cross-coupling reactions, and its interplay with C-H activation strategies could lead to novel and complex molecular architectures. nih.gov For example, sterically controlled C-H iodination of arenes has been demonstrated as a method to access product spectrums complementary to traditional methods. nih.gov
Late-stage C-H functionalization is particularly valuable in drug discovery for the rapid generation of structure-activity relationships (SAR). acs.orgnih.gov Applying these techniques to this compound could expedite the discovery of new bioactive molecules.
Development of Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods. researchgate.net These techniques often proceed under mild conditions and can enable unique chemical transformations.
Future research on this compound could involve the use of photocatalysis for the synthesis of the aldehyde itself or its derivatives. For instance, the selective photocatalytic oxidation of the corresponding toluene (B28343) derivative could be a viable synthetic route. epa.gov Aromatic aldehydes can also act as photoinitiators for various chemical transformations. beilstein-journals.org
Electrocatalytic methods could be employed for the functionalization of the aromatic ring. acs.org The reduction or oxidation of the aldehyde group or the aromatic system can be finely tuned by controlling the applied potential, offering a high degree of selectivity. The impact of functional groups on the electrocatalytic hydrogenation of aromatic carbonyls to alcohols has been a subject of study and could be relevant for transformations of this compound. osti.gov
High-Throughput Experimentation and Automation in Synthetic Development
The exploration of the vast chemical space accessible from this compound would be greatly accelerated by the adoption of high-throughput experimentation (HTE) and automation. researchgate.netnih.gov These approaches allow for the rapid screening of reaction conditions, catalysts, and substrates, leading to the faster optimization of synthetic routes and the discovery of novel reactions. researchgate.net
Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses, significantly reducing the manual labor and time required for the preparation of compound libraries. oxfordglobal.comacs.orgacs.org Integrating HTE and automation into the research workflow for this compound would enable the efficient generation of diverse derivatives for biological screening and materials science applications. researchgate.net This would be particularly beneficial for medicinal chemistry programs where the rapid synthesis of analogues is crucial for lead optimization. nih.govoxfordglobal.com
Predictive Modeling and Machine Learning in Chemical Research
Predictive modeling and machine learning (ML) are becoming increasingly powerful tools in chemical research. arxiv.orgresearchgate.netacellera.com These computational approaches can be used to predict the properties of molecules, optimize reaction conditions, and even design new synthetic routes. arxiv.orgresearchgate.netnih.gov
In the context of this compound, ML models could be trained to predict the regioselectivity of C-H functionalization reactions, guiding the choice of catalysts and directing groups to achieve the desired outcome. acs.orgacs.orgconsensus.app Machine learning can also be used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of its derivatives, helping to prioritize the synthesis of the most promising candidates for drug discovery. arxiv.orgresearchgate.netacellera.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
